Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)-

NMDA receptor GluN2B antagonist ionotropic glutamate receptor

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- (CAS 128433-37-4) is a synthetic small molecule (MW 432.32 g/mol; formula C20H15Cl2N3O2S) belonging to the (2-pyrimidinylthio)acetamide class. The compound features a characteristic 4-chloro-2-(2-chlorobenzoyl)phenyl moiety N-linked to an N-methyl-2-(2-pyrimidinylthio)acetamide scaffold.

Molecular Formula C20H15Cl2N3O2S
Molecular Weight 432.3 g/mol
CAS No. 128433-37-4
Cat. No. B15193412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)-
CAS128433-37-4
Molecular FormulaC20H15Cl2N3O2S
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CSC3=NC=CC=N3
InChIInChI=1S/C20H15Cl2N3O2S/c1-25(18(26)12-28-20-23-9-4-10-24-20)17-8-7-13(21)11-15(17)19(27)14-5-2-3-6-16(14)22/h2-11H,12H2,1H3
InChIKeyQDRNJVCRNGFJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- (CAS 128433-37-4): A Dual-Functional Pyrimidinylthioacetamide for Metabolic & CNS Research


Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- (CAS 128433-37-4) is a synthetic small molecule (MW 432.32 g/mol; formula C20H15Cl2N3O2S) belonging to the (2-pyrimidinylthio)acetamide class . The compound features a characteristic 4-chloro-2-(2-chlorobenzoyl)phenyl moiety N-linked to an N-methyl-2-(2-pyrimidinylthio)acetamide scaffold . Its design integrates structural pharmacophores associated with both peroxisome proliferator-activated receptor (PPAR) modulation and ionotropic glutamate receptor (iGluR) interaction, positioning it as a multi-target probe for metabolic and neuroscience research programs [1].

1
iGluR & PPAR pathway probe Dual-functional (2-pyrimidinylthio)acetamide for metabolic and neuroscience research
2
GluN2B allosteric modulation studies Recombinant GluN1a/GluN2B NMDA receptor assays in HEK293 cells
3
SAR divergence from classical PPARα agonists N-methyl-N-(4-chloro-2-(2-chlorobenzoyl)phenyl) substitution reduces hepatotoxicity liability

Why Generic (2-Pyrimidinylthio)acetamides Cannot Substitute for CAS 128433-37-4 in Target-Engagement Studies


The (2-pyrimidinylthio)acetamide class encompasses compounds with activities ranging from PPARα agonism to GluN2B-negative allosteric modulation, yet these functional profiles are exquisitely sensitive to N-substituent architecture [1]. As demonstrated by the patent literature on this scaffold, the antilipemic potency of these amides is directly modulated by the specific aryl/alkyl substituents on the acetamide nitrogen, meaning that structurally similar analogs cannot be assumed to possess equivalent on-target activity or off-target liability profiles [2]. Consequently, procurement of the exact CAS 128433-37-4 entity is mandatory to reproduce published target-engagement data for the GluN1a/GluN2B NMDA receptor and any associated functional assays, as even minor N-alkyl or N-aryl variations can yield order-of-magnitude differences in receptor modulation [3].

N-substituent architecture N-alkyl or N-aryl variations may shift GluN2B modulation potency by orders of magnitude, limiting direct analog replacement.
Amide vs. acid toxicity profiles Reported lower toxicity of the N-methyl acetamide subclass may not transfer to other (2-pyrimidinylthio)acetamides; class-specific safety endpoints require review.
Off-target liability divergence Cholinesterase and nAChR engagement depends on the exact substitution pattern; generic analogs demand full re-profiling before use.

Quantitative Differentization Evidence for Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- (128433-37-4) vs. Structural and Functional Analogs


GluN1a/GluN2B NMDA Receptor Inhibition: Target Engagement Evidence vs. Prototypical GluN2B Antagonists

In a Patchliner automated patch-clamp assay using HEK293 cells expressing recombinant human GluN1a/GluN2B NMDA receptors, CAS 128433-37-4 inhibited glycine/glutamate-induced current with an IC50 of 8.69 μM (8,690 nM) at a holding potential of -60 mV [1]. This contrasts with the prototypical GluN2B-selective negative allosteric modulator ifenprodil, which exhibits IC50 values of 0.15–0.19 μM (150–190 nM) against rodent GluN1/GluN2B receptors , and the more potent Ro 25-6981 (IC50 0.009 μM for GluN1C/GluN2B) [2]. CAS 128433-37-4 is thus approximately 45- to 965-fold weaker than clinical-stage GluN2B antagonists, yet its distinct chemotype offers a unique tool compound for probing non-ifenprodil binding modes on the GluN2B subunit [3].

GluN2B inhibition
Reported
CAS 128433-37-4: IC50 8.69 μM
Ifenprodil: 0.15-0.19 μM
Ro 25-6981: 0.009 μM
~45- to 965-fold weaker vs. high-affinity GluN2B antagonists
Low-affinity probe for non-ifenprodil binding modes
Patch-clamp, human GluN1a/GluN2B in HEK293, -60 mV
NMDA receptor GluN2B antagonist ionotropic glutamate receptor electrophysiology

Structural Determinants of N-Methyl Acetamide Selectivity: Intra-Class Comparison of Pyrimidinylthioacetamide N-Substituents

Patent US 4,188,484 explicitly teaches that antilipemic activity and toxicity within the (2-pyrimidinylthio)acetamide series are strongly dependent on the nature of the N-substituent (NR2R3) and the R1 aromatic group [1]. The specifically claimed N-methyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl] substitution pattern of CAS 128433-37-4 provides a unique combination of a tertiary amide with an ortho-chlorobenzoyl-bearing aniline, distinguishing it from earlier-generation analogs such as N-unsubstituted or N-hydroxyethyl derivatives (e.g., WY-14,643-type compounds) whose hepatic peroxisome proliferation and carcinogenicity profiles are well-documented in rodents [2]. While quantitative antilipemic EC50 values for CAS 128433-37-4 are not publicly available, the patent asserts that amides of this subclass exhibit reduced toxicity relative to the corresponding carboxylic acids, a critical differentiator for in vivo metabolic studies where chronic dosing is required [3].

N-substituent & toxicity
Class-level
Patent asserts reduced toxicity of this amide vs. corresponding (2-pyrimidinylthio)alkanoic acids.
Qualitative safety differentiation from acid analogs
Quantitative head-to-head toxicology data unavailable
structure-activity relationship pyrimidinylthioacetamide antilipemic toxicology

Cholinesterase Off-Target Liability Profiling: In Vitro Selectivity Data for Human AChE and BuChE

To evaluate polypharmacology risk, CAS 128433-37-4 was profiled against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via Ellman's method. The compound displayed weak inhibition of human recombinant AChE (IC50 = 1,580 nM; 1.58 μM) and human plasma BuChE (IC50 = 6,880 nM; 6.88 μM), yielding approximately 5.5-fold and 1.3-fold selectivity, respectively, relative to its GluN1a/GluN2B IC50 (8,690 nM) [1]. In contrast, certain other pyrimidinylthioacetamides have been shown to be potent cholinesterase inhibitors with sub-micromolar IC50 values, indicating that the N-methyl-N-(4-chloro-2-(2-chlorobenzoyl)phenyl) group in CAS 128433-37-4 attenuates cholinesterase engagement [2]. Data on rat neuronal nicotinic acetylcholine receptor (α3/α6/β4) further confirm a broad selectivity window (IC50 also 8,690 nM, identical to the GluN1a/GluN2B value within assay variability) [3].

Cholinesterase profiling
Reported
AChE IC50 1.58 μM
BuChE IC50 6.88 μM
nAChR α3/α6/β4 IC50 8.69 μM
AChE is 5.5× more potently inhibited than GluN2B
Polypharmacology benchmark for off-target screening
Ellman's method & patch-clamp; ChEMBL curated
acetylcholinesterase butyrylcholinesterase off-target screening safety pharmacology

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Permeability Considerations for CNS Target Engagement

CAS 128433-37-4 possesses a molecular weight of 432.32 g/mol and an XLOGP3-calculated logP of 10.58 (MLOGP = 6.61), placing it well above the typical CNS drug-likeness thresholds (MW < 400; logP < 5) [1]. In comparison, the CNS-penetrant GluN2B antagonist Rislenemdaz (CERC-301) has MW = 313.4 g/mol and a calculated logP of approximately 3.5, while ifenprodil has MW = 324.4 g/mol and logP ≈ 4.1 . The high lipophilicity of CAS 128433-37-4 (logP 10.58, ~5-6 orders of magnitude more lipophilic than clinical GluN2B antagonists) predicts extensive plasma protein binding, high tissue distribution, and potentially limited free brain concentrations, making it a suitable tool for in vitro target engagement studies but highlighting the need for significant physicochemical optimization before in vivo CNS efficacy studies can be reliably interpreted [2].

Physicochemical properties
Class-level
MW 432.32 g/mol
XLOGP3 10.58
~6 log units above CNS drug-likeness threshold
High lipophilicity limits free brain concentration
Formulation with BSA/serum advised for in vitro assays
physicochemical properties blood-brain barrier CNS drug design logP

Recommended Application Scenarios for Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- (128433-37-4) Based on Differential Evidence


In Vitro GluN2B Allosteric Modulation Mechanistic Studies

Use CAS 128433-37-4 as a low-affinity (IC50 8.69 μM) negative allosteric modulator probe to investigate non-ifenprodil binding sites on recombinant human GluN1a/GluN2B NMDA receptors expressed in HEK293 cells via automated patch-clamp electrophysiology [1]. Its distinct chemotype relative to prototypical GluN2B antagonists (ifenprodil, Ro 25-6981, Rislenemdaz) makes it valuable for cross-screening in selectivity panels aiming to identify subunit-specific pharmacological fingerprints [2].

Antilipemic Lead Optimization Starting Point

Employ CAS 128433-37-4 as a synthetic intermediate or scaffold reference for structure-activity relationship (SAR) campaigns targeting novel antilipemic agents. The patented lower toxicity of (2-pyrimidinylthio)acetamides relative to the corresponding carboxylic acids provides a rationale for selecting this N-methyl-N-(4-chloro-2-(2-chlorobenzoyl)phenyl) derivative as a starting template, with the goal of further reducing peroxisome proliferator-activated receptor-driven hepatotoxicity while maintaining or improving lipid-lowering efficacy [1].

Cholinergic Off-Target Liability Assessment in Early Drug Discovery

Include CAS 128433-37-4 as a reference compound in cholinesterase counter-screening panels. With IC50 values of 1.58 μM (AChE), 6.88 μM (BuChE), and 8.69 μM (nAChR α3/α6/β4), it serves as a benchmark for evaluating the cholinergic safety margin of novel NMDA receptor modulators being developed for neurological indications [1]. This triple-target activity profile (GluN2B + AChE + BuChE) is uncommon and can help flag compounds with similar polypharmacology early in the discovery pipeline [2].

Physicochemical Reference Standard for CNS Drug Design Education

Utilize CAS 128433-37-4 as a teaching example of a compound that violates multiple CNS drug-likeness criteria (MW 432 g/mol; XLOGP3 10.58) yet still engages a central nervous system target (GluN2B) in vitro, enabling medicinal chemistry students and early-career researchers to experimentally explore the disconnect between in vitro potency and in vivo brain penetration, reinforcing the importance of multiparameter optimization in CNS drug discovery [1].

Application
Selection Property
Validation Focus
GluN2B allosteric modulation studies
Low-affinity NMDA receptor negative modulator probe
Non-ifenprodil binding site engagement
Metabolic pathway probe optimization
N-methyl acetamide scaffold reference for SAR campaigns
Peroxisome proliferation liability reduction
Cholinergic off-target profiling panel
Polypharmacology benchmark (AChE/BuChE/GluN2B)
Selectivity window verification
CNS drug-likeness teaching reference
High logP, high MW violation example
In vitro vs. in vivo disconnect analysis
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